molecular formula C11H16N2O B12655762 (S)-4-(3-Aminobutyl)benzamide CAS No. 74249-09-5

(S)-4-(3-Aminobutyl)benzamide

Katalognummer: B12655762
CAS-Nummer: 74249-09-5
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: UMPFJWRYLQLSTG-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(3-Aminobutyl)benzamide is a chiral compound with significant potential in various fields of scientific research It consists of a benzamide group attached to a 3-aminobutyl side chain, with the (S)-configuration indicating its specific stereochemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(3-Aminobutyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzamide and (S)-3-aminobutanol.

    Formation of Intermediate: The 4-bromobenzamide undergoes a nucleophilic substitution reaction with (S)-3-aminobutanol to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.

    Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-4-(3-Aminobutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-4-(3-Aminobutyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-4-(3-Aminobutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    4-(3-Aminopropyl)benzamide: Similar structure but with a shorter side chain.

    4-(3-Aminobutyl)benzoic acid: Contains a carboxylic acid group instead of an amide.

    N-(3-Aminobutyl)benzamide: Different substitution pattern on the benzamide group.

Uniqueness: (S)-4-(3-Aminobutyl)benzamide is unique due to its specific stereochemistry and the presence of both an amino group and a benzamide group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

74249-09-5

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

4-[(3S)-3-aminobutyl]benzamide

InChI

InChI=1S/C11H16N2O/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8H,2-3,12H2,1H3,(H2,13,14)/t8-/m0/s1

InChI-Schlüssel

UMPFJWRYLQLSTG-QMMMGPOBSA-N

Isomerische SMILES

C[C@@H](CCC1=CC=C(C=C1)C(=O)N)N

Kanonische SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.